1-(2-Bromophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol
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Overview
Description
1-(2-Bromophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol is a synthetic organic compound that features a bromophenoxy group and a methylpiperazinyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol typically involves the following steps:
Formation of 2-Bromophenol: This can be achieved by brominating phenol using bromine in the presence of a catalyst.
Etherification: The 2-bromophenol is then reacted with an appropriate epoxide, such as epichlorohydrin, under basic conditions to form the bromophenoxypropanol intermediate.
Nucleophilic Substitution: The intermediate is then reacted with 4-methylpiperazine under nucleophilic substitution conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC or KMnO4.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like LiAlH4.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), KMnO4 (Potassium permanganate)
Reduction: LiAlH4 (Lithium aluminium hydride), NaBH4 (Sodium borohydride)
Substitution: Nucleophiles like NH3 (Ammonia), RSH (Thiols)
Major Products
Oxidation: Corresponding ketones or aldehydes
Reduction: Dehalogenated products
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, such as receptor binding or enzyme inhibition.
Industry: Utilized in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol would depend on its specific application. In a pharmacological context, it might interact with specific receptors or enzymes, altering their activity. The bromophenoxy group could facilitate binding to hydrophobic pockets, while the piperazine moiety might interact with polar or charged regions of the target molecule.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol: Similar structure with a chlorine atom instead of bromine.
1-(2-Fluorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol: Similar structure with a fluorine atom instead of bromine.
1-(2-Iodophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol: Similar structure with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 1-(2-Bromophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity can affect the compound’s binding affinity and specificity in biological systems.
Properties
CAS No. |
7042-81-1 |
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Molecular Formula |
C14H21BrN2O2 |
Molecular Weight |
329.23 g/mol |
IUPAC Name |
1-(2-bromophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol |
InChI |
InChI=1S/C14H21BrN2O2/c1-16-6-8-17(9-7-16)10-12(18)11-19-14-5-3-2-4-13(14)15/h2-5,12,18H,6-11H2,1H3 |
InChI Key |
PVEJGXRWOCJHPD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC(COC2=CC=CC=C2Br)O |
Origin of Product |
United States |
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